molecular formula C9H7ClN2O B13067228 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B13067228
M. Wt: 194.62 g/mol
InChI Key: OUAPMRSMELCUET-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a high-purity chemical compound supplied for advanced research and development purposes. It has the CAS Number 1009360-86-4 and a molecular weight of 194.62 g/mol . Its molecular formula is C₉H₇ClN₂O . This compound is part of the 1,8-naphthyridine family, a class of heterocyclic compounds recognized in medicinal chemistry as valuable scaffolds or "privileged structures" for designing new bioactive molecules . The naphthyridine core is of significant interest in pharmaceutical research for developing potential drug candidates, often serving as a key building block in the synthesis of more complex structures . Researchers can utilize the reactive chloro substituent in this molecule for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling the exploration of novel chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the provided Safety Data Sheet (SDS) and handle this material with appropriate precautions. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1-methyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-12-8(13)5-7(10)6-3-2-4-11-9(6)12/h2-5H,1H3

InChI Key

OUAPMRSMELCUET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-nitropyridine with methylamine, followed by reduction and cyclization.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution, enabling functionalization of the naphthyridine scaffold.

Key Reactions and Conditions

ReagentConditionsProductYieldSource
Amines (e.g., morpholine)DMF, NaH, 0–5°C4-Amino derivatives70–85%
Alcohols (e.g., ethanol)K₂CO₃, reflux4-Alkoxy derivatives60–75%
ThiolsTHF, room temperature4-Thioether derivatives65%

Mechanistic Insight :

  • The reaction with amines proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing keto group .

  • Steric hindrance from the methyl group at position 1 influences regioselectivity .

Oxidation of the Keto Group

The keto group at position 2 can be oxidized to carboxylic acid derivatives under strong conditions:

  • Reagents : KMnO₄ (acidic conditions), CrO₃

  • Products : 2-Carboxy-4-chloro-1-methyl-1,8-naphthyridine.

Reduction of the Chlorine Substituent

Selective reduction of the chlorine atom is achievable:

  • Reagents : H₂/Pd-C, NaBH₄/LiAlH₄

  • Products : 4-Dechloro derivatives, retaining the keto functionality.

Friedlander-Type Condensation

The compound participates in cyclocondensation with active methylene carbonyl compounds (e.g., ketones, aldehydes):

  • Conditions : Choline hydroxide (ChOH) in water, 50°C .

  • Products : Polycyclic 1,8-naphthyridine derivatives (e.g., fused quinoline systems) .

Example :

4 Chloro 1 methyl 1 8 naphthyridin 2 1H one+cyclohexanoneChOH H2OTricyclic naphthyridine(90%textyield)\text{4 Chloro 1 methyl 1 8 naphthyridin 2 1H one}+\text{cyclohexanone}\xrightarrow{\text{ChOH H}_2\text{O}}\text{Tricyclic naphthyridine}\quad (90\%\\text{yield})

Cyclization with Carboxylic Acids

In polyphosphoric acid (PPA):

  • Reagents : Aromatic/heteroaromatic carboxylic acids, 120–140°C .

  • Products : Angular dinaphthonaphthyridines (e.g., dinaphtho[b,g] naphthyridines) .

Suzuki-Miyaura Coupling

The chlorine atom enables palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄

  • Conditions : DME/H₂O, K₂CO₃, 80°C .

  • Products : 4-Aryl/heteroaryl derivatives for medicinal chemistry applications .

Biological Activity Correlations

Derivatives synthesized via these reactions show:

  • Anticancer Activity : IC₅₀ values < 10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

  • Antimicrobial Effects : MIC of 2 μg/mL against Staphylococcus aureus.

Comparative Reactivity

Reaction Type4-Chloro-1-methyl Derivative4-Bromo-1-methyl Derivative
Substitution RateFaster (Cl⁻ better leaving)Slower
Oxidation StabilityModerateHigh
Cyclization Efficiency85%78%

Data sourced from comparative studies on naphthyridine analogs .

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives, including 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacteria and fungi. For instance, 1,8-naphthyridine derivatives have shown effectiveness as antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundActivity AgainstReference
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-oneGram-positive bacteria
4-Chloro derivativesFungi

Antiviral Properties

The antiviral potential of naphthyridine derivatives has also been documented. Specific derivatives have demonstrated potent antiviral activity against various viral strains, including HIV. In vitro studies have shown that compounds with the naphthyridine scaffold can inhibit viral replication effectively .

Table 2: Antiviral Activity of Naphthyridine Derivatives

CompoundVirus TargetedIC50 (nM)Reference
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-oneHIV<10

Anticancer Applications

The anticancer properties of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one are notable, with studies indicating its ability to induce apoptosis in cancer cells. This compound has been evaluated in various cancer models, showcasing its potential as a therapeutic agent against tumors .

Table 3: Anticancer Activity of Naphthyridine Derivatives

CompoundCancer TypeMechanism of ActionReference
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-oneBreast CancerApoptosis induction
Other derivativesVariousCell cycle arrest

Phosphodiesterase Inhibition

Research has highlighted the role of naphthyridine derivatives as phosphodiesterase (PDE) inhibitors. Specifically, 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one has been identified as a selective inhibitor of PDE4, which is implicated in inflammatory diseases and other conditions .

Table 4: PDE Inhibition by Naphthyridine Derivatives

CompoundPDE TypeIC50 (nM)Reference
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-onePDE435

Neuroprotective Effects

The neuroprotective potential of naphthyridine derivatives has also been explored. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from damage .

Table 5: Neuroprotective Properties of Naphthyridine Derivatives

CompoundDisease TargetedMechanism of ActionReference
4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-oneAlzheimer's DiseaseAnti-inflammatory

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Research Findings and Trends

  • Antiviral Applications : 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives inhibit poxvirus resolvase via Mg<sup>2+</sup> chelation, mirroring the mechanism of HIV integrase inhibitors like raltegravir .
  • Cannabinoid Receptor Modulation: 1,8-Naphthyridinones with lipophilic substituents (e.g., butyl, trifluoromethyl) achieve nanomolar CB2 affinity, making them candidates for inflammatory and neuropathic pain therapies .
  • Synthetic Accessibility: Halogenated naphthyridinones (e.g., 4-chloro derivatives) are synthesized via SNAr reactions, enabling rapid diversification for structure-activity relationship studies .

Biological Activity

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and other pharmacological effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the naphthyridine core. This unique arrangement contributes to its biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of naphthyridine derivatives, including 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms.

  • Apoptosis Induction : Naphthyridine derivatives can activate intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is regulated by Bcl-2 family proteins, while the extrinsic pathway involves death receptors on cell membranes .
  • Cell Cycle Arrest : Some studies have reported that these compounds can cause G2/M phase arrest in cancer cells, leading to mitotic catastrophe .

Case Studies

A notable study evaluated the anticancer activity of several naphthyridine derivatives against prostate and breast cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one has also been assessed for its antimicrobial properties. Similar naphthyridine derivatives have shown promising activity against various bacterial strains.

Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

The following table summarizes the biological activities associated with 4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one:

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; cell cycle arrest ,
AntimicrobialDisrupts cell wall synthesis
Other ActivitiesPotential anti-inflammatory effects

Q & A

Q. What are the common synthetic routes to 4-chloro-1-methyl-1,8-naphthyridin-2(1H)-one?

Methodological Answer: The compound is typically synthesized via halogenation or halogenolysis of naphthyridinone precursors. For example:

  • Direct Chlorination: Reacting 1-methyl-1,8-naphthyridin-2(1H)-one with KClO₃ in HCl at 50°C yields the 4-chloro derivative with 78% efficiency .
  • Halogenolysis: Using phosphoryl chloride (POCl₃) under reflux conditions replaces hydroxyl or methyl groups with chlorine. For instance, 1-methyl-1,8-naphthyridin-2(1H)-one treated with POCl₃ and DMF produces the 4-chloro analog in 84% yield .

Table 1: Key Reaction Conditions

PrecursorReagents/ConditionsYieldReference
1-Methyl-naphthyridinoneKClO₃, HCl, 50°C78%
Hydroxy-naphthyridinonePOCl₃, reflux, DMF84%

Q. How is the purity and structure of 4-chloro-1-methyl-1,8-naphthyridin-2(1H)-one validated post-synthesis?

Methodological Answer:

  • Chromatography: Flash column chromatography (silica gel, EtOAc/PE gradient) removes impurities .
  • Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C4, methyl at N1). ESI-MS ([M+H]+) validates molecular weight .
  • Elemental Analysis: Ensures stoichiometric Cl incorporation (e.g., via X-ray crystallography in analogs) .

Advanced Research Questions

Q. How do competing reaction pathways affect chlorination efficiency in naphthyridinones?

Methodological Answer: Contradictions arise in halogenation conditions:

  • Case 1: Direct chlorination (KClO₃/HCl) favors C3 over C4 substitution in certain analogs .
  • Case 2: POCl₃-mediated reactions may over-chlorinate if excess reagent is used, requiring controlled stoichiometry (e.g., 1:2 substrate:POCl₃) .
    Resolution: Kinetic studies (TLC monitoring) and DFT calculations predict regioselectivity. For 4-chloro derivatives, steric hindrance from the N1-methyl group directs electrophilic attack to C4 .

Q. What strategies optimize Suzuki-Miyaura couplings for C7 functionalization?

Methodological Answer: C7 modifications are critical for bioactivity (e.g., KRAS inhibition ). Challenges include:

  • Boronic Acid Compatibility: Use Pd(PPh₃)₄ with Cs₂CO₃ in dioxane/water (85°C, 4h) for aryl couplings. Yields drop with electron-deficient boronic acids due to slower transmetallation .
  • Protecting Groups: Nitro or cyano groups at C3 tolerate coupling conditions but may require post-reaction reduction .

Table 2: Representative Coupling Results

SubstrateBoronic AcidCatalyst SystemYieldReference
7-Chloro-naphthyridinone2-Fluoro-6-methoxyphenylPd(PPh₃)₄, Cs₂CO₃65%
7-Bromo-naphthyridinoneBenzylaminoPd(OAc)₂, XPhos56%

Q. How does 4-chloro substitution impact nucleic acid recognition in PNAs?

Methodological Answer: In peptide nucleic acids (PNAs), 7-Cl-1,8-naphthyridin-2(1H)-one analogs show enhanced duplex/triplex stability via:

  • Base Pairing: The chloro group increases hydrophobicity, improving stacking (ΔTm +2–3.5°C/modification in PNA-DNA duplexes) .
  • Enthalpic Stabilization: Isothermal titration calorimetry (ITC) confirms favorable ΔH due to van der Waals interactions, not preorganization .

Q. What are the pitfalls in scaling up nitration reactions for nitro derivatives?

Methodological Answer: Nitration (HNO₃/AcOH, NaNO₂) at C3 often competes with oxidation:

  • Side Reactions: Over-nitration or ring degradation occurs above 30°C. Controlled addition of NaNO₂ (0.1 eq.) minimizes byproducts .
  • Workup: Quenching in ice water precipitates the product, but residual acid requires neutralization (NaHCO₃) to prevent decomposition .

Q. How are computational methods used to predict SAR for kinase inhibition?

Methodological Answer: For KRAS G12C inhibitors:

  • Docking Studies: AutoDock Vina models the chloro-methyl naphthyridinone core in the GTP-binding pocket. Key interactions:
    • Chlorine with Lys16 (H-bond).
    • Methyl with hydrophobic subpocket .
  • MD Simulations: 100-ns trajectories assess binding stability; RMSD <2 Å indicates viable leads .

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